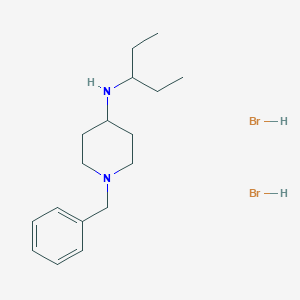

1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

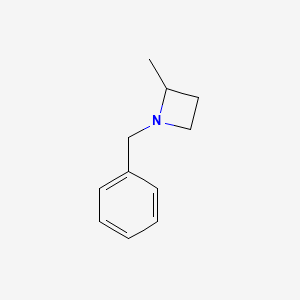

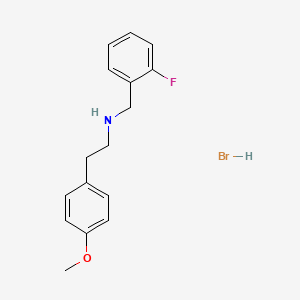

1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a chemical compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyl group and the ethylpropyl group are attached to the nitrogen atom in the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to the nitrogen atom would be a benzyl group (a phenyl ring attached to a methylene bridge) and an ethylpropyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, a common moiety that can participate in various chemical reactions . The benzyl and ethylpropyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the piperidine ring, benzyl group, and ethylpropyl group . These could influence properties such as solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal and molecular structure of derivatives related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine have been extensively studied. For example, the major products from the benzylation of related piperidine compounds were analyzed, revealing that N-benzylation typically occurs via preferential equatorial attack, providing insights into the molecular arrangements and interactions of such compounds (Carruthers, Fedeli, Mazza, & Vaciago, 1973).

Synthesis and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds showed varying degrees of potency in inhibiting AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The modifications in the benzamide moiety significantly influenced the activity, with certain derivatives demonstrating substantial increases in inhibitory effectiveness (Sugimoto et al., 1990).

Chemical Synthesis and Pharmacological Interest

1-Benzyl-4-chloromethylpiperidine, structurally related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, was synthesized as a building block for the development of potential pharmaceuticals. This synthesis pathway highlights the chemical versatility and potential of piperidine derivatives in drug development (Rodríguez-Franco & Fernández-Bachiller, 2002).

Molecular Docking and Anticancer Activity

Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and molecular docking, were conducted on a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine. These studies provide crucial insights into the compound's structural features and its potential interactions with biological targets, such as enzymes or receptors, which are vital for exploring anticancer activities (Janani et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-N-pentan-3-ylpiperidin-4-amine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.2BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;;/h5-9,16-18H,3-4,10-14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSISXDVYBPYQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

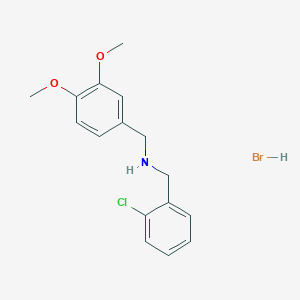

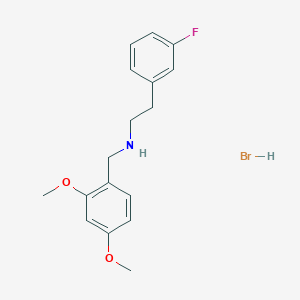

amine hydrobromide; 95%](/img/structure/B6352077.png)

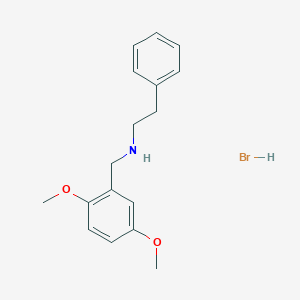

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)